Dibutyl phthalate

Catalog No.
S525930
CAS No.
84-74-2
M.F
C16H22O4
C16H22O4
C6H4(COOC4H9)2
M. Wt
278.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phthalate

CAS Number

84-74-2

Product Name

Dibutyl phthalate

IUPAC Name

dibutyl benzene-1,2-dicarboxylate

Molecular Formula

C16H22O4
C16H22O4
C6H4(COOC4H9)2

Molecular Weight

278.34 g/mol

InChI

InChI=1S/C16H22O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

DOIRQSBPFJWKBE-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
More soluble in /perspiration/ than in water & increased solubility with pH rise
In water, 11.2 mg/L at 20 °C
0.001% in water at 30 °C
Very soluble in acetone, benzene
Miscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloride
Soluble in most organic solvents and oils
0.0112 mg/mL at 25 °C
Solubility in water, g/100ml at 25 °C: 0.001
(77 °F): 0.001%

Synonyms

Butyl Phthalate, Di n Butyl Phthalate, Di-n-Butyl Phthalate, Dibutyl Phthalate, Phthalate, Butyl, Phthalate, Di-n-Butyl, Phthalate, Dibutyl

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC

Description

The exact mass of the compound Dibutyl phthalate is 278.1518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)4.02e-05 m0.0112 mg/ml at 25 °cin water, 11.2 mg/l at 20 °c0.001% in water at 30 °cvery soluble in acetone, benzenemiscible with ethanol, ethyl ether, benzene; soluble in carbon tetrachloridesoluble in most organic solvents and oils0.0112 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.001(77°f): 0.001%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755894. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids. It belongs to the ontological category of phthalate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.

Environmental Monitoring and Detection

  • Environmental contaminant: DBP's widespread use leads to its presence in the environment. Researchers develop methods for detecting DBP in water and soil samples. For instance, a study published in MDPI describes a method using fluorescence polarization immunoassay (FPIA) with monoclonal antibodies for DBP detection in surface water.
  • Impact on ecological systems: Studies investigate the potential effects of DBP on wildlife and ecosystems. This research helps us understand the broader environmental impact of DBP.

Health and Toxicology

  • Endocrine disruption: A significant area of DBP research focuses on its potential to disrupt the endocrine system, particularly its effects on hormones and development. Several studies explore how DBP exposure might influence reproductive health and fetal development [].
  • Mechanism of action: Scientists are actively researching the mechanisms by which DBP might exert its potential health effects. This research includes using toxicogenomics, which involves analyzing the effects of DBP on gene expression.

Development of Alternatives

  • Safer plasticizers: Due to concerns about DBP's safety, research is ongoing to develop alternative plasticizers with similar properties but without the potential health risks. This research is crucial for creating safer consumer products.

Dibutyl phthalate is an organic compound with the chemical formula C16H22O4C_{16}H_{22}O_{4}. It appears as a colorless oily liquid, although commercial samples may have a yellow tint due to impurities. This compound is primarily used as a plasticizer, enhancing the flexibility and durability of various plastics, particularly polyvinyl chloride. Its low toxicity and wide liquid range make it an attractive choice in industrial applications .

  • Toxicity: DBP exhibits low acute toxicity, but concerns lie in its potential chronic effects []. Animal studies suggest potential reproductive and developmental issues upon high-dose exposure []. Human studies are ongoing to elucidate potential risks associated with lower-level exposures.
  • Flammability: DBP is combustible and can release harmful fumes upon burning [].
  • Reactivity: DBP can react with strong acids or bases, potentially generating heat [].

Safety Precautions

Due to potential health concerns, DBP handling should adhere to recommended safety protocols, including using appropriate personal protective equipment and proper ventilation [].

Dibutyl phthalate undergoes hydrolysis, resulting in the formation of phthalic acid and 1-butanol. The primary metabolic product of dibutyl phthalate is monobutyl phthalate. Additionally, dibutyl phthalate can be oxidized by persulfate activated with zero-valent iron, leading to various degradation pathways .

The general reaction for the hydrolysis can be represented as follows:

Dibutyl Phthalate+WaterPhthalic Acid+1 Butanol\text{Dibutyl Phthalate}+\text{Water}\rightarrow \text{Phthalic Acid}+\text{1 Butanol}

Dibutyl phthalate is known to exhibit endocrine-disrupting properties. It has been linked to reproductive and developmental toxicity in various studies. In animal models, exposure has shown alterations in hormone levels and reproductive organ development. Furthermore, dibutyl phthalate is metabolized into more water-soluble compounds, which can lead to lower bioconcentration factors than initially predicted .

Dibutyl phthalate is synthesized through the reaction of phthalic anhydride with n-butanol. This reaction typically occurs under controlled conditions to optimize yield and purity. The general synthesis can be summarized as follows:

Phthalic Anhydride+2×n ButanolDibutyl Phthalate+Water\text{Phthalic Anhydride}+2\times \text{n Butanol}\rightarrow \text{Dibutyl Phthalate}+\text{Water}

The process requires careful temperature and pressure control to ensure complete conversion and minimize by-products .

Dibutyl phthalate is widely used in various applications, including:

  • Plasticizer: Enhances flexibility in polyvinyl chloride and other plastics.
  • Solvent: Used in coatings and adhesives.
  • Cosmetics: Previously found in nail polishes (usage restricted in many regions).
  • Medical Devices: Employed in some medical tubing and devices.

Due to its properties, dibutyl phthalate improves the performance of materials in different environments .

Research has indicated that dibutyl phthalate interacts with biological systems primarily through its endocrine-disrupting capabilities. Studies have shown that it can affect hormone levels and reproductive health in both humans and animals. Additionally, its metabolites have been studied for their potential impacts on human health, particularly concerning developmental toxicity .

Dibutyl phthalate belongs to a class of compounds known as phthalates, which are esters of phthalic acid. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Diethyl phthalateC12H14O4C_{12}H_{14}O_{4}Lower molecular weight; used similarly but more volatile.
Dimethyl phthalateC10H10O4C_{10}H_{10}O_{4}Even lower molecular weight; primarily used as a solvent.
Diisononyl phthalateC27H46O4C_{27}H_{46}O_{4}Higher molecular weight; used for flexible PVC applications.
Di-(2-ethylhexyl) phthalateC24H38O4C_{24}H_{38}O_{4}Commonly used plasticizer; higher viscosity compared to dibutyl phthalate.

Uniqueness: Dibutyl phthalate is notable for its balance between flexibility and low volatility, making it suitable for applications where stability at room temperature is essential. In contrast, other phthalates may either have lower flexibility or higher volatility, affecting their suitability for specific applications .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

N-butyl phthalate is a colorless oily liquid. It is insoluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is combustible though it may take some effort to ignite. It is used in paints and plastics and as a reaction media for chemical reactions.
Liquid
Colorless to faint-yellow, oily liquid with a slight, aromatic odor; [NIOSH]
Solid
COLOURLESS-TO-YELLOW VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to faint-yellow, oily liquid with a slight, aromatic odor.

Color/Form

Colorless to faint yellow, oily liquid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

278.15180918 g/mol

Monoisotopic Mass

278.15180918 g/mol

Boiling Point

644 °F at 760 mmHg (NTP, 1992)
340 °C
337.00 to 340.00 °C. @ 760.00 mm Hg
644 °F

Flash Point

315 °F (NTP, 1992)
315 °F
315 °F (157 °C) (Closed cup)
157 °C c.c.

Heavy Atom Count

20

Taste

Tastes strong and bitter

Vapor Density

9.58 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
9.58 (Air = 1)
Relative vapor density (air = 1): 9.58
9.58

Density

1.049 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0459 and 1.0465 at 20 °C
Relative density (water = 1): 1.05
1.05

LogP

4.5 (LogP)
4.50
log Kow = 4.50
4.72

Odor

Slight, aromatic odor

Odor Threshold

In humans, an olfactory threshold value ranging from 0.26 to 1.47 mg/cu m /was found/.

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

-31 °F (NTP, 1992)
-35 °C
35 °C
-31 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2286E5R2KE

GHS Hazard Statements

H360Df: May damage the unborn child;
Suspected of damaging fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Dibutyl phthalate is used in hard plastics to make them soft. It has been found in house dust and cigarette smoke. Small amounts are sometimes added to dental molding materials. An overview is available from the ATSDR ToxFAQs, a web site on information about contaminants found at hazardous waste sites, produced in cooperation between the Agency for Toxic Substances & Disease Registry and the Centers for Disease Control. (SRC)

Therapeutic Uses

Scrub typhus, a rickettsial disease transmitted by larvae of Leptotrombidium deliense, is of special importance to the Armed Forces personnel, due to the heightened risk to this disease during movement in mite endemic areas during exercise/war. The disease is best prevented by the use of personal protective measures including repellents. Studies were undertaken to determine the relative efficacy of repellents: diethyl toulamide (DEET), dibutyl phthalate (DBP) with an indigenously developed repellent diethyl phenyl acetamide (DEPA) against the larval trombiculid mite. The repellents were tested for persistence on impregnated cloth prior to washing, post washing and ironing by means of a specially fabricated testing kit. Acaricidal efficacy estimation was performed on the treated fabrics and topical application efficacy of repellents on mice was evaluated by a novel animal testing model. DEET and DEPA were found to provide maximum protection (repellence and acaricidal efficacy), could withstand two launderings of the impregnated uniform and also had superior efficacy on topical application (8 h). Ironing was found to significantly reduce the repellence of DEET and DBP. The findings of this study point towards the superiority of DEPA and DEET for impregnation of the uniform cloth as well as for topical application for the prevention of scrub typhus amongst the troops.

MeSH Pharmacological Classification

Plasticizers

ATC Code

P - Antiparasitic products, insecticides and repellents
P03 - Ectoparasiticides, incl. scabicides, insecticides and repellents
P03B - Insecticides and repellents
P03BX - Other insecticides and repellents
P03BX03 - Dibutylphthalate

Mechanism of Action

One proposed mechanism of /testicular/ toxicity involves a disturbance in the interaction between germ cells and Sertoli cells. The Sertoli cell-germ cell interaction is generally considered to be required for the differentiation of male germ cells and their progression through the seminiferous epithelium and release as mature spermatozoa. Exposure to di-n-butyl phthalate is associated with both the release of iron from hemoglobin and/or transferrin in the liver and spleen, and the subsequent depletion of iron in the blood and testes. The decreased amount of available iron results in a decrease in succinate dehydrogenase activity in the Sertoli cells, resulting in disturbances in the energy transfer system between Sertoli cells and germ cells; anoxia due to iron depletion and/or disturbances in the energy supply may induce the sloughing of germ cells. Decreases in testicular sorbitol, fructose, and glucose levels have been observed in the testes 3-12 hours post exposure. Two days after exposure, there were significant decreases in sorbitol dehydrogenase and succinate dehydrogenase activities and decreases in testicular iron and zinc levels.

Vapor Pressure

1 mmHg at 297 °F ; 1.1 mmHg at 302 °F (NTP, 1992)
0.0000201 [mmHg]
Vapor pressure = 14 mm Hg at 200 °C
Vapor pressure = 1.1 mm Hg at 150 °C
Vapor pressure = 1.4X10-5 torr at 25 °C
2.01X10-5 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C:
0.00007 mmHg

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Impurities

ca 0.01% (w/w) butyl benzoate
ca 0.01% (w/w) butan-1-ol

Other CAS

84-74-2

Absorption Distribution and Excretion

Dibutyl phthalate administered orally to rats and mice /was/ rapidly absorbed and excreted in urine and feces within 48 hr. Max concentrations in blood /SRP: not DBP itself but a metabolite/ plasma & various organs /occurred/ at 20-30 min; /concentrations were/ greater in liver than fat and spleen.
Dibutyl phthalate given orally to rats was excreted in urine 30.6-43.5% and in feces 20.0-22.0% in 24 hr. Amounts absorbed by fetuses were approximately /the/ same as by fat tissues.
Dibutyl phthalate was detected in the bile of rats after oral administration. ... A small part of the dose was absorbed intact through the intestine.
The presence of phthalate esters in the blood of individuals /who had/ ingested food /that/ had been in contact with flexible plastics ... dibutyl phthalate levels detected in the blood were much higher than prior to eating the food in the plastic packaging system ... dibutyl phthalate levels in blood /were/ 0.35 ppm ... compared to an average value of 0.02 ppm prior to the meals.
For more Absorption, Distribution and Excretion (Complete) data for DIBUTYL PHTHALATE (25 total), please visit the HSDB record page.

Metabolism Metabolites

An individual (male, 36 years, 87 kg) ingested two separate doses of di-n-butyl phthalate (DnBP) and diisobutyl phthalate (DiBP) at a rate of approximately 60 ug/kg. Key monoester and oxidized metabolites were identified and quantified in urine continuously collected until 48 hr post-dose. For both DnBP and DiBP, the majority of the dose was excreted in the first 24 hr (92.2 % of DnBP, 90.3 % of DiBP), while only <1 % of the dose was excreted in urine on day 2. In each case, the simple monoesters were the major metabolites (MnBP, 84 %; MiBP, 71 %). For DnBP, approximately 8 % was excreted as various side chain oxidized metabolites. For DiBP, approximately 20 % was excreted mainly as the oxidized side chain metabolite 2OH-MiBP, indicating that the extent of oxidative modification is around 2.5 times higher for DiBP than for DnBP. All DnBP and DiBP metabolites reached peak concentrations between 2 and 4 hr post-exposure, followed by a monotonic decline. For DnBP metabolites, the elimination halftime of MnBP was 2.6 hr; longer elimination halftimes were estimated for the oxidized metabolites (2.9-6.9 hr). For DiBP metabolites, MiBP had the shortest halftime (3.9 hr), and the oxidized metabolites had somewhat longer halftimes (4.1 and 4.2 hr). Together with the simple monoesters, secondary oxidized metabolites are additional and valuable biomarkers of phthalate exposure. This study provides basic human metabolism and toxicokinetic data for two phthalates that have to be considered human reproductive toxicants and that have been shown to be omnipresent in humans.
Main urinary metabolite of (14)C-dibutyl phthalate in the rat, guinea pig and hamster ... the monoester, MBP and its glucuronide. ... small amount of phthalic acid, unchanged DBP and omega and omega-1 oxidation products of MBP.
Metabolites found in rat urine after a single oral dose of (14)C-dibutyl phthalate included: phthalic acid, mono-butyl phthalate, mono-(3-hydroxy-butyl) phthalate, and mono-(4-hydroxy butyl) phthalate.
The primary route of MBuP, the major DBP metabolite, elimination in rodents and humans is urinary excretion. The monobutylphthalate glucuronide appears to be the primary metabolite identified in rat urine ... . MBuP is excreted into the bile (about 45%), but only about 5% is eliminated in the feces, indicating that efficient enterohepatic recirculation occurs ... . Biliary metabolites of DBP include monobutylphthalate, monobutylphthalate glucuronide, and oxidized monobutylphthalate glucuronide metabolites ... . Mice are known to excrete higher amounts of glucuronidated phthalate ester metabolites than rats and primates excrete higher levels of glucuronidated phthalate ester metabolites than mice. ...
For more Metabolism/Metabolites (Complete) data for DIBUTYL PHTHALATE (21 total), please visit the HSDB record page.
Di-n-butyl phthalate is absorbed via oral, inhalation, and dermal routes. It is rapidly distributed and cleared from the body. Metabolism of di-n-butyl phthalate proceeds mainly by nonspecific esterases in the gastrointestinal tract, which hydrolyze of one butyl ester bond to yield mono-n-butyl phthalate, the primary toxic metabolite. Mono-n-butyl phthalate is conjugated with glucuronic acid via glucuronosyltransferase and excreted in the urine. (L133)

Associated Chemicals

1,2-Benzenedicarboxylic acid, monobutyl ester; 131-70-4

Wikipedia

Dibutyl_phthalate
Ubiquinol

Biological Half Life

Whole body (animal studies): virtually all eliminated within 48 hours; [TDR, p. 473]

Use Classification

Chemical Classes -> Phthalates
Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Teratogens
Plastics -> Polymer Type -> PUR; PVC (soft)
Plastics -> Plasticisers
PLASTICIZERS

Methods of Manufacturing

Di-n-butyl phthalate can be manufactured via the esterification of phthalic acid with n-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluene sulfonic acid. This reaction is generally performed at a temperature of 150 °C along with agitation. Water from this process is either recovered for other operations or treated and discharged as waste water. Di-n-butyl phthalate is finally purified by vacuum distillation and/or with activated charcoal.
By treating n-butyl alcohol with phthalic anhydride followed by purification, which results in a product unusually free from odor and color.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Adhesive Manufacturing
Not Known or Reasonably Ascertainable
Construction
All Other Chemical Product and Preparation Manufacturing
Furniture and Related Product Manufacturing
Printing Ink Manufacturing
Miscellaneous Manufacturing
Textiles, apparel, and leather manufacturing
Plastics Material and Resin Manufacturing
1,2-Benzenedicarboxylic acid, 1,2-dibutyl ester: ACTIVE
Release of DBP to the environment can occur during its production and also during the incorporation of the phthalate into plastics, adhesives, or dyes. Because DBP is not bound to the final product ...
... Widely used as plasticizer, since it is compatible with ... number of resins. ... It is one of most common plasticizers for nitrocellulose, ethylcellulose, & benzylcellulose. ... /Gives/ long life to outside varnishes exposed to sun & weather. ... Plasticizer ... for polyvinyl acetate & polymethylmethacrylate.

Analytic Laboratory Methods

Method: NIOSH 5020, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: dibutyl phthalate; Matrix: air; Detection Limit: 0.01 mg per sample.
Method: OSHA 104; Procedure: gas chromatography with flame ionization detector; Analyte: dibutyl phthalate; Matrix: air; Detection Limit: 34 ug/cu m.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: dibutyl phthalate; Matrix: water; Detection Limit: 10 ug/L.
Method: EPA-EAD 606; Procedure: gas chromatography with electron capture detector; Analyte: dibutyl phthalate phthalate; Matrix: wastewater and other waters; Detection Limit: 0.36 ug/L.
For more Analytic Laboratory Methods (Complete) data for DIBUTYL PHTHALATE (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

An antagonistic interaction was observed in houseflies upon simultaneous application of di-2-ethylhexyl phthalate or dibutyl phthalate with 21 organophosphates.
DBP applied to female house flies topically or by injection at a concentration of 20 ug/fly (1000 ug/g body weight) was not toxic, causing a mortality of less than 16% after 24 hr ... . Antagonistic interactions were observed when flies were treated simultaneously with DBP and various organophosphate insecticides, while synergistic interactions were observed when flies were pretreated with the phthalate 30 min before exposure to the pesticides. DBP inhibited the metabolism of organophosphate pesticides, accounting for the synergistic effects. When the phthalate and insecticides were applied simultaneously, the resulting increase in the total lipophilic pool by DBP may have resulted in an internal concentration of insecticide below the toxicity threshold.
... Adsorption of dimethyl, di-n-butyl, and di(2-ethylhexyl) phthalates using everted gut sac preparation from rat small intestine /was studied/. Monoesters were absorbed more rapidly than corresponding diesters. Esterases of the mucosal epithelium hydrolyzed the diesters to mono esters during absorption. When esterase ... inhibited by an organo-phosphate, absorption of di-n-butyl phthalate was significantly reduced.
/The objective of this study was/ to investigate the relationship between atopic allergy and depression and the role of DBP in the development of depression. BALB/c mice were randomly divided into eight groups: saline; ovalbumin (OVA)-immunized; saline+DBP (0.45 mg/kg /per/ d); saline+DBP (45 mg/kg /per/ d); DBP (0.45 mg/kg /per/d) OVA-immunized; DBP (45 mg/kgod) OVA-immunized; saline+hydrocortisone (30 mg/kg /per/d); and hydrocortisone (30 mg/kg /per/d)-exposed OVA-immunized. Behavior (e.g. open-field, tail suspension, and forced swimming tests), viscera coefficients (brain and spleen), oxidative damage [e.g. reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (GSH)], as well as levels of IgE and IL-4, were then analyzed. In the saline and OVA groups, the degree of depression symptoms in mice increased with increasing DBP concentration. Additionally, the OVA-immunity groups were associated with more serious depressive behavior compared with the same exposure concentration in the saline group. Oxidative damage was associated with a dose-dependent increase in DBP in the different groups. IL-4 and IgE levels were associated with low-dose DBP stimulation, which changed to high-dose inhibition with increasing DBP exposure, possibly due to spleen injury seen at high DBP concentrations. Development of an atopic allergy has the potential to increase the risk of depression in mice, and it seems that DBP helps OVA to exert its effect in present model.
For more Interactions (Complete) data for DIBUTYL PHTHALATE (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
Excellent stability to light

Dates

Modify: 2023-08-15

Study on active response of superoxide dismutase and relevant binding interaction with bioaccumulated phthalates and key metabolites in Eisenia fetida

Xiuli Fan, Chenggang Gu, Jun Cai, Yongrong Bian, Xinglun Yang, Cheng Sun, Xin Jiang
PMID: 34333384   DOI: 10.1016/j.ecoenv.2021.112559

Abstract

Phthalic acid esters (PAEs) are a group of widespread persistent organic pollutants in the environment. Though the harmful effect of PAEs including activity inhibition of superoxide dismutase (SOD) to arouse oxidative stress were well documented, the deep insights into mechanisms that are relevant with SOD activity are still lacking. By 7d-cultivation of Eisenia fetida in artificially-polluted soil, the different active responses of SOD in earthworm were shown to PAE congeners. Despite the less bioaccumulation and bioavailability, the di-butyl phthalate (DBP) etc. structurally coupled with longer ester-chains appeared more effective to trigger the up-regulation and then the slight decline of SOD activity. Given the remarkable biotransformation especially for short-chain PAEs, the SOD activity response in earthworm should be regarded as joint effect with their metabolites, e.g. monophthalates (MAEs) and phthalic acid (PA). The in vitro SOD activity was shown with the obvious inhibition of 21.31% by DBP, 88.93% by MBP, and 58.57% by PA respectively when the concentrations were elevated up to 0.03 mM. The SOD activity inhibition confirmed the molecular binding with pollutants as an essential event besides the biological regulation for activity. The binding interaction was thermodynamically exothermic, spontaneous and strengthened primarily by Van der Waals force and hydrogen bonds, and was spectrally diagnosed with the conformational changes including diminution of α-helix content and spatial reorientation of fluorophore tryptophan. As coherently illustrated with the larger fluorescence quenching constants (3.65*10
-4.47*10
/mol) than DBP, the metabolites should be the priority concern due to stronger activity inhibition and toxicological risks.


Probing the contamination characteristics, mobility, and risk assessments of typical plastic additive-phthalate esters from a typical coastal aquaculture area, China

Ze-Ming Zhang, Liu-Yong Wang, Yan-Yu Gu, Ai-Li Sun, Jin-Jie You, Xi-Zhi Shi, Jiong Chen
PMID: 34492861   DOI: 10.1016/j.jhazmat.2021.125931

Abstract

Contamination characteristics, equilibrium partitioning and risk assessment of phthalate esters (PAEs) were investigated in seawater, sediment and biological samples collected from the Xiangshan Bay area during an annual investigation between January and November 2019. PAE concentrations detected in the mariculture environment in surface seawater, sediment, and biological samples were 172-3365 ng/L, 190-2430 μg/kg (dry weight [dw]), and 820-4926 μg/kg (dw), respectively. The dominant congeners in different media included di-n-butyl phthalate (DnBP), diisobutyl phthalate (DiBP), and di(2-ethylhexyl) phthalate (DEHP). The inner bay and the bay mouth were the gathering area of PAEs and heavily influenced by the mariculture activities, river inputs, and anthropogenic activities. The bioaccumulation of PAEs demonstrated benthic feeding fishes with relatively high trophic levels concentrated high levels of phthalates. The mobility of PAEs in sediment-seawater showed that the transfer tendency of low-molecular weight species was from the sediment to the water, which was in contrast with those of high-molecular weight PAEs. DEHP, DiBP and DnBP had various degrees of ecological risks in the aquatic environment, whereas only the DiBP posed potential risks in sediments. The current assessment of carcinogenic and noncarcinogenic risks posed by fish consumption were within acceptable limits for humans.


Liquid-liquid interfacial self-assembled triangular Ag nanoplate-based high-density and ordered SERS-active arrays for the sensitive detection of dibutyl phthalate (DBP) in edible oils

Shuling Xu, Hefu Li, Meng Guo, Lei Wang, Xia Li, Qingwang Xue
PMID: 34231571   DOI: 10.1039/d1an00713k

Abstract

DBP, one of the phthalic acid esters (PAEs), is known as an endocrine disruptor and is toxic to humans in abnormal concentrations. Here, a high-density and ordered SERS substrate based on the self-assembly of triangular Ag nanoplate (TAgNP) arrays is developed for DBP detection. Benefiting from the ordered arrangement and sharp corners of TAgNPS, the arrays can provide sufficient and uniform hotspots for reproducible and highly active SERS effects. Using Rhodamine 6G (R6G) as a reporter molecule, the SERS enhancement factor (EF) of the TAgNP arrays was found to be as high as 1.2 × 107 and the relative standard deviation was 6.56%. As a trial for practical applications, the TAgNP array substrates were used for the detection of dibutyl phthalate (DBP) in edible oils. In this assay, edible oil samples were added to hexane as an organic phase for the formation of the TAgNP arrays, which caused DBP to be loaded at hotspots. DBP in edible oils could be identified at concentrations as low as 10-7 M. This SERS substrate based on the TAgNP arrays has great potential applications in the high sensitivity and reproducible detection of contaminants in food.


Environmentally relevant perinatal exposure to DBP disturbs testicular development and puberty onset in male mice

Tan Ma, Yuan Zhou, Yunhui Xia, Haibo Jin, Bo Wang, Jiang Wu, Jie Ding, Junli Wang, Fenglian Yang, Xiaodong Han, Dongmei Li
PMID: 34280466   DOI: 10.1016/j.tox.2021.152860

Abstract

Di-n-butyl phthalate (DBP) is considered as a potential modifier of puberty. However, different results indicate that DBP plays an accelerated, delayed, or neutral role in the initiation of puberty. Furthermore, whether the effect of DBP on puberty will disrupt the function of reproductive system in the adults is still ambiguous. Therefore, we aimed to investigate the effect of maternal exposure to DBP on the onset of puberty in male offspring mice and the subsequent changes in the development of reproductive system. Here, pregnant mice were treated with 0 (control), 50, 250, or 500 mg/kg/day DBP in 1 mL/kg corn oil administered daily by oral gavage from gestation day (GD) 12.5 to parturition. Compared with the control group, the 50 mg/kg/day DBP group accelerated puberty onset and testicular development were quite remarkable in male offspring mice during early puberty. Furthermore, in 22-day male offspring mice, 50 mg/kg/day DBP induced increased levels of gonadotropin-releasing hormone (GnRH), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone in serum, and promoted the expression of steroidogenesis-related genes in the testes. Testicular Leydig cells (LCs) were isolated from the testes of 3-week-old mice and treated with 0 (control), 0.1, 1 mM monobutyl phthalate (MBP, the active metabolite of DBP) for 24 h. Consistent with the in vivo results, the expression of steroidogenesis-related genes and testosterone production were increased in LCs following exposure to 0.1 mM MBP. In adulthood, testes of the male offspring mice exposed to all doses of DBP exhibited adverse morphology compared with the control group. These results demonstrated that maternal exposure to 50 mg/kg/day DBP induced earlier puberty and precocious development of the testis, and eventually damaged the reproductive system in the later life.


High-efficiency degradation of phthalic acid esters (PAEs) by Pseudarthrobacter defluvii E5: Performance, degradative pathway, and key genes

Fangyuan Chen, Yuchi Chen, Chang Chen, Lu Feng, Yiqie Dong, Jiaao Chen, Jirong Lan, Haobo Hou
PMID: 34214821   DOI: 10.1016/j.scitotenv.2021.148719

Abstract

Phthalic acid esters (PAEs) are a class of biologically accumulated carcinogenic and teratogenic toxic chemicals that exist widely in the environment. This study, Pseudarthrobacter defluvii E5 was isolated from agricultural soils and showed efficient PAEs-degradation and -mineralization abilities for five PAEs, and encouraging PAEs tolerance and bioavailable range for dibutyl phthalate (DBP) and bis(2-ethylhexyl) phthalate (DEHP) (0.25-1200 mg/L). The complete catalytic system in E5 genome enables PAEs to be degraded into monoester, phthalate (PA) and Protocatechuic acid (PCA), which eventually enter the tricarboxylic acid cycle (TCA cycle). The preferred PAEs-metabolic pathway in soil by E5 is the metabolism induced by enzymes encoded by pehA, mehpH, pht Operon and pca Operon. For the first time, two para-homologous pht gene clusters were found to coexist on the plasmid and contribute to PAEs degradation. Further study showed that P. defluvii E5 has a broad application prospect in microplastics-contaminated environments.


Potential risk of BPA and phthalates in commercial water bottles: a minireview

Rouse da Silva Costa, Tatiana Sainara Maia Fernandes, Edmilson de Sousa Almeida, Juliene Tomé Oliveira, Jhonyson Arruda Carvalho Guedes, Guilherme Julião Zocolo, Francisco Wagner de Sousa, Ronaldo Ferreira do Nascimento
PMID: 34152295   DOI: 10.2166/wh.2021.202

Abstract

The global water bottling market grows annually. Today, to ensure consumer safety, it is important to verify the possible migration of compounds from bottles into the water contained in them. Potential health risks due to the prevalence of bisphenol A (BPA) and phthalates (PAEs) exposure through water bottle consumption have become an important issue. BPA, benzyl butyl phthalate (BBP), di-n-butyl phthalate (DBP) and di (2-ethylhexyl) phthalate (DEHP) can cause adverse effects on human health. Papers of literature published in English, with BPA, BBP, DBP and DEHP detections during 2017, by 2019 by liquid chromatography and gas chromatography analysis methods were searched. The highest concentrations of BPA, BBP, DBP and DEHP in all the bottled waters studied were found to be 5.7, 12.11, 82.8 and 64.0 μg/L, respectively. DBP was the most compound detected and the main contributor by bottled water consumption with 23.7% of the Tolerable Daily Intake (TDI). Based on the risk assessment, BPA, BBP, DBP and DEHP in commercial water bottles do not pose a serious concern for humans. The average estrogen equivalent level revealed that BPA, BBP, DBP and DEHP in bottled waters may induce adverse estrogenic effects on human health.


Distribution and characteristics of microplastics and phthalate esters from a freshwater lake system in Lesser Himalayas

Kumar Ajay, Diptimayee Behera, Sharmila Bhattacharya, Praveen K Mishra, Yadav Ankit, Ambili Anoop
PMID: 34144286   DOI: 10.1016/j.chemosphere.2021.131132

Abstract

The occurrence, distribution, characterization and quantification of microplastics (MPs) and phthalic acid esters (PAEs) from the freshwater aquatic environment are not thoroughly explored in the Indian Himalayas despite concern over their adverse effects on human health and ecosystem. In this study, we have investigated the presence of MPs and PAEs in an aquatic system from Indian subcontinent. The MPs were detected in all water and sediment samples with abundances ranging from 02-64 particles/L and 15-632 particles/kg dw, respectively. The abundance of MPs, dominated by polyethylene and polystyrene, with the majority being fibres and fragments indicated that they were derived from plastic paints, boats or synthetic products. The concentrations of PAEs in the surface sediment samples varied from 06-357 ng/g dw. The most abundant PAEs in the sediments were dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), since they were present in all the samples collected from the lake basin. The relatively higher abundances of MPs and higher concentrations of PAEs were generally found in the vicinity of areas impacted by anthropogenic activities. A clear correlation between the abundance of microplastics and PAEs concentration was observed suggesting that they are closely attributed to a single source. This study also provides an alternative approach to utilize the chemical additives in plastics as markers to trace the presence and distribution of MPs in the aquatic environment.


Genotoxic activity of endocrine disrupting compounds commonly present in paper mill effluents

Damjan Balabanič, Metka Filipič, Aleksandra Krivograd Klemenčič, Bojana Žegura
PMID: 34217092   DOI: 10.1016/j.scitotenv.2021.148489

Abstract

In the present study we evaluated cytotoxic and genotoxic activities of endocrine disrupting compounds (EDCs), including dimethyl phthalate (DMP), diethyl phthalate (DEP), dibutyl phthalate (DBP), benzyl butyl phthalate (BBP), di(2-ethylhexyl) phthalate (DEHP), bisphenol A (BPA), and nonylphenol (NP), which have been previously identified in effluents from two paper mills with different paper production technologies (virgin or recycled fibres). Moreover, we evaluated genotoxic activity of the effluents from these two paper mills and compared it to the activity of artificial complex mixtures consisting of the seven EDCs at concentrations detected in corresponding paper mill effluents. None of the EDCs was genotoxic in Salmonella typhimurium (SOS/umuC assay), while all induced DNA damage in human hepatocellular carcinoma (HepG2) cells (comet assay). After 4 h of exposure genotoxic effects were determined at concentrations ≥ 1 μg/L for BBP and DEHP, ≥10 μg/L for DMP, DEP, DBP, and BPA, and ≥100 μg/L for NP, while after 24 h of exposure DNA damage occurred at ≥10 μg/L for DBP, BPA and NP, and ≥100 μg/L for DMP, DEP, BBP and DEHP. The effluents and corresponding artificial mixtures of EDCs from paper mill that uses virgin fibres did not induce DNA damage in HepG2 cells, while the effluents and corresponding artificial mixtures for the paper mill that uses recycled fibres were genotoxic. Genotoxic activity of effluents was significantly higher compared to corresponding artificial mixtures suggesting the presence of further unknown compounds contributing to the effect. Wastewater monitoring based on chemical analysis is limited to determination of targeted compounds and does not take into account possible interactions between chemicals in mixtures. Therefore, it alone cannot provide an adequate information on potential toxic effects required for the assessment of genotoxic activity of real environmental samples and their potential threats to the environment and human health.


Removal of Di-n-butyl phthalate from aged leachate under optimal hydraulic condition of leachate treatment process and in the presence of its dominant bacterial strains

Hongyuan Liu, Hong Li, Chengran Fang, Hongzhi Mao, Xiangdong Xue, Qun Wang
PMID: 34280839   DOI: 10.1016/j.ecoenv.2021.112532

Abstract

The effects of hydraulic condition of reactor and the dominant degrading bacteria on the removal of di-n-butyl phthalate (DBP) from aged landfill leachate by anaerobic/anoxic/oxic (A/A/O) leachate treatment process were investigated. The optimal DBP removal (96.0%) was obtained from aged leachate when the hydraulic retention time (HRT) of the reactor was 3 d, internal reflux ratio of the reactor was 200%, and external reflux ratio of the reactor was 60%, respectively. The removal efficiency of DBP was significantly improved after the inoculation of the dominant DBP-degrading bacteria (Pseudomonas sp. W1) in the reactor. The mean removal efficiencies of DBP before and after inoculation were 94.1% and 97.7%, respectively. Furthermore, the inoculation of dominant DBP-degrading bacteria changed the original sludge structure and characteristics, which was more conducive to the removal of DBP. These results provide theoretical basis for the effective removal of DBP from aged leachate by the biological treatment process.


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